molecular formula C13H20N4O7S B1213464 [(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate

[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate

Cat. No.: B1213464
M. Wt: 376.39 g/mol
InChI Key: FIVJGKCWTLGNQR-VFYMIVFZSA-N
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Description

[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and sulfonation. The final steps often involve purification techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C13H20N4O7S

Molecular Weight

376.39 g/mol

IUPAC Name

[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate

InChI

InChI=1S/C13H20N4O7S/c1-17-3-7-6(8(4-17)12(14)20)2-9(18)11(7)13(21)24-16-10(19)5-25(15,22)23/h4,6-7,9,11,18H,2-3,5H2,1H3,(H2,14,20)(H,16,19)(H2,15,22,23)/t6-,7+,9+,11-/m1/s1

InChI Key

FIVJGKCWTLGNQR-VFYMIVFZSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H](C[C@@H]([C@@H]2C(=O)ONC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N

Canonical SMILES

CN1CC2C(CC(C2C(=O)ONC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N

Synonyms

altemicidin

Origin of Product

United States

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